3-Cyclohexylpropyl morpholin-4-ylacetate

Description

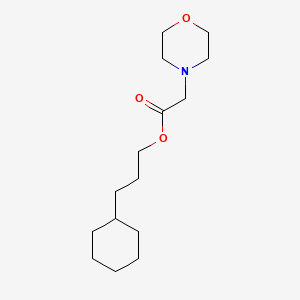

3-Cyclohexylpropyl morpholin-4-ylacetate is an ester derivative combining a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) with a cyclohexylpropyl chain via an acetate linker. The cyclohexyl group confers lipophilicity, which may influence membrane permeability, while the morpholine ring could enhance solubility or serve as a hydrogen-bond acceptor in biological interactions .

Properties

Molecular Formula |

C15H27NO3 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

3-cyclohexylpropyl 2-morpholin-4-ylacetate |

InChI |

InChI=1S/C15H27NO3/c17-15(13-16-8-11-18-12-9-16)19-10-4-7-14-5-2-1-3-6-14/h14H,1-13H2 |

InChI Key |

BGOWGGHOKYXHMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCOC(=O)CN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Cyclohexylpropyl morpholin-4-ylacetate typically involves the esterification of 3-cyclohexylpropyl alcohol with morpholin-4-ylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

3-Cyclohexylpropyl morpholin-4-ylacetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.

Scientific Research Applications

3-Cyclohexylpropyl morpholin-4-ylacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl morpholin-4-ylacetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonofluoridate Esters ()

Two closely related phosphonofluoridate esters are highlighted in :

- 3-Cyclohexylpropyl ethylphosphonofluoridate (C₁₁H₂₂FO₂P)

- 3-Cyclohexylpropyl isopropylphosphonofluoridate (C₁₂H₂₄FO₂P)

The phosphonofluoridates exhibit higher electrophilicity due to the P-F bond, making them more reactive in nucleophilic environments compared to the acetate ester. This difference could render them unsuitable for drug delivery but valuable in organophosphate synthesis .

Amine Derivatives ()

Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)amine shares the morpholine moiety but replaces the acetate ester with an amine group.

The amine derivative’s basicity could enhance water solubility, while the cyclohexenyl group’s unsaturation might reduce steric hindrance compared to the saturated cyclohexylpropyl chain in the target compound .

Glycoside Derivatives ()

3-Cyclohexylpropyl-4-O-α-D-glucopyranosyl-β-D-glucopyranoside incorporates a disaccharide (maltose) linked to the cyclohexylpropyl group.

The glycoside’s polar sugar groups drastically increase hydrophilicity, making it more suitable for aqueous formulations than the lipophilic acetate ester .

Toxicity Considerations

This underscores the need for rigorous safety profiling of cyclohexyl-containing compounds, as substituents (e.g., fluoride in phosphonofluoridates) may introduce unforeseen hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.